Lipophilicity Profile vs. Des-Bromo Analog
The target compound exhibits a vendor-computed LogP of 3.675 , a value characteristic of a molecule with balanced cell permeability. In comparison, the des-bromo analog, N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide (CAS 717868-93-4), has a predicted LogP of approximately 2.98 . This +0.7 LogP difference markedly alters the compound's distribution profile, an important consideration when selecting a tool compound for cell-based assays.
Des-bromo analog LogP ~2.98
ΔLogP ≈ +0.7
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.675 |
| Comparator Or Baseline | N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide (Des-bromo analog): Predicted LogP = ~2.98 |
| Quantified Difference | ΔLogP ≈ +0.7 |
| Conditions | Vendor-provided computational prediction methods. |
Why This Matters
A difference of ~0.7 LogP units translates to a roughly 5-fold difference in partition coefficient (log P), which can significantly influence membrane permeability, metabolic stability, and off-target binding, making the compounds non-interchangeable.
